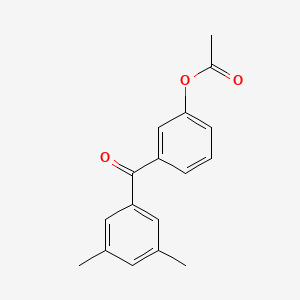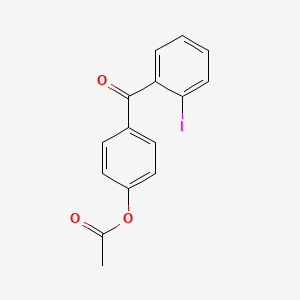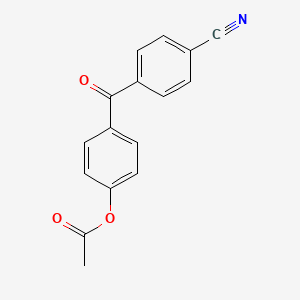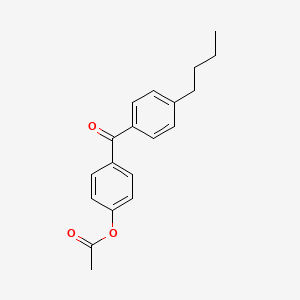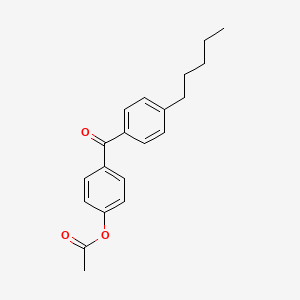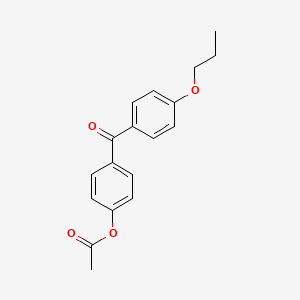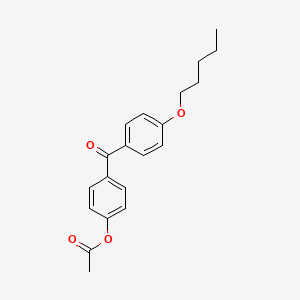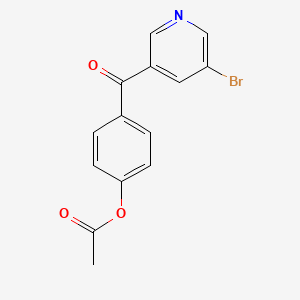
3-(4-Acetoxybenzoyl)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Acetoxybenzoyl)-5-bromopyridine” is likely a synthetic organic compound. It seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The “3-(4-Acetoxybenzoyl)” part suggests the presence of an acetoxybenzoyl group at the 3rd position of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3-(4-Acetoxybenzoyl)-5-bromopyridine” are not available, similar compounds are often synthesized through acylation reactions . For instance, 4-acetoxybenzoyl chloride can react with amino acids to form various conjugates .Molecular Structure Analysis
The molecular structure of “3-(4-Acetoxybenzoyl)-5-bromopyridine” would likely include a pyridine ring with a bromine atom at the 5th position and an acetoxybenzoyl group at the 3rd position .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, acetoxybenzoyl chlorides can react with amino acids to form various conjugates .Wissenschaftliche Forschungsanwendungen
Drug Design and Discovery
3-(4-Acetoxybenzoyl)-5-bromopyridine: is a compound that can be utilized in the field of computer-aided drug design (CADD). Its structure can be used to create novel inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the development of anti-inflammatory drugs . By targeting these enzymes, researchers can develop medications with fewer side effects and improved efficacy against inflammatory diseases.
Wirkmechanismus
Target of Action
Similar compounds such as 4-acetoxybenzoic acid have been used in the preparation of poly (4-hydroxybenzoate)
Mode of Action
It’s worth noting that the acetoxybenzoyl group in the compound could potentially undergo reactions similar to those of 4-acetoxybenzoic acid
Biochemical Pathways
Related compounds have been involved in the synthesis of poly (4-hydroxybenzoate) . This suggests that the compound could potentially interact with biochemical pathways involving benzoic acid derivatives.
Result of Action
Related compounds have shown potential anti-inflammatory activity , suggesting that 3-(4-Acetoxybenzoyl)-5-bromopyridine might have similar effects
Eigenschaften
IUPAC Name |
[4-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-10(3-5-13)14(18)11-6-12(15)8-16-7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAACAIGNXRNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642189 |
Source


|
| Record name | 4-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxybenzoyl)-5-bromopyridine | |
CAS RN |
898766-32-0 |
Source


|
| Record name | [4-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


